copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate
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Overview
Description
Copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate is a complex compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its unique chemical properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the formation of the azo bond. The presence of copper and sodium ions is crucial for the stabilization of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures. The use of copper and sodium salts in the reaction mixture ensures the formation of the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Copper oxides and hydroxides.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate involves the interaction of the azo groups with various molecular targets. The compound can absorb light, leading to the generation of reactive oxygen species that can cause cellular damage. This property is exploited in photodynamic therapy. Additionally, the compound can bind to metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate is unique due to its specific combination of copper, sodium, and azo groups. Similar compounds include:
- Copper(2+) sodium 3,3’-methylenebis{6-[(2Z)-2-{3-[(E)-(2,4-disulfonatophenyl)diazenyl]-4-oxido-6-oxo-2,4-cyclohexadien-1-ylidene}hydrazino]benzoate} .
- Copper(2+) sodium 3-[(E)-{3-[(3-amino-4-nitrophenyl)hydrazono]-2-oxido-4-oxo-1,5-cyclohexadien-1-ylidene}hydrazino]benzoate .
These compounds share similar structural features but differ in their specific functional groups and metal ion coordination, leading to variations in their chemical and physical properties.
Properties
CAS No. |
77743-24-9 |
---|---|
Molecular Formula |
C20H12CuN5NaO9S2-2 |
Molecular Weight |
617.0 g/mol |
IUPAC Name |
copper;sodium;2-[[(E)-[(3-amino-2-oxido-5-sulfonatophenyl)diazenyl]-cyclohexa-2,4-dien-1-ylidenemethyl]diazenyl]-4-sulfonatobenzoate |
InChI |
InChI=1S/C20H16N5O9S2.Cu.Na/c21-15-8-13(36(32,33)34)10-17(18(15)26)23-25-19(11-4-2-1-3-5-11)24-22-16-9-12(35(29,30)31)6-7-14(16)20(27)28;;/h1-10,26H,21H2,(H,27,28)(H,29,30,31)(H,32,33,34);;/q-1;+2;+1/p-4 |
InChI Key |
BARODBGQUHGFIP-UHFFFAOYSA-J |
Isomeric SMILES |
[CH-]\1C=CC=C/C1=C(/N=NC2=CC(=CC(=C2[O-])N)S(=O)(=O)[O-])\N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Cu+2] |
Canonical SMILES |
[CH-]1C=CC=CC1=C(N=NC2=CC(=CC(=C2[O-])N)S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Cu+2] |
Origin of Product |
United States |
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